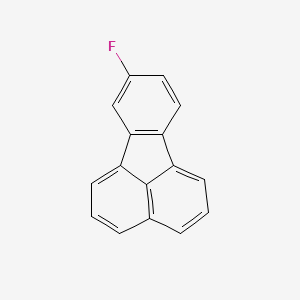

8-Fluorofluoranthene

説明

Contextualization within Fluorinated Polycyclic Aromatic Hydrocarbons

Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are a class of organic molecules where one or more hydrogen atoms on the aromatic framework are replaced by fluorine. This substitution can dramatically alter the physicochemical properties of the parent PAH. Research in this area is driven by the potential to fine-tune the electronic, optical, and biological characteristics of these molecules for various applications.

Significance of Fluorine Substitution in Polyaromatic Systems

The introduction of a fluorine atom into a polyaromatic system like fluoranthene (B47539) has several profound effects. Fluorine's high electronegativity can modulate the electron density of the aromatic rings, influencing the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects its electronic and photophysical properties. Furthermore, the substitution of hydrogen with fluorine, a bioisostere, can impact the metabolic stability and biological activity of the molecule. The small size of the fluorine atom means that its introduction typically does not cause significant steric hindrance, allowing for subtle yet impactful modifications to the molecular structure and packing in the solid state.

Historical Overview of Fluorofluoranthene Synthesis

The synthesis of fluoranthene derivatives has been a subject of organic chemistry for many years, with various methods developed to construct the core structure and introduce different functional groups. Early methods often involved multi-step, classical organic reactions. More recently, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized PAHs, including fluorinated fluoranthenes.

A notable advancement in the synthesis of substituted fluoranthenes, including 8-Fluorofluoranthene, was reported by Türkmen and co-workers. They developed a catalytic method that utilizes a tandem Suzuki–Miyaura and intramolecular C–H arylation reaction. acs.org This approach has proven effective under both homogeneous and heterogeneous catalytic conditions. acs.org

In a typical synthesis of 8-Fluorofluoranthene using a homogeneous catalyst, 1,8-diiodonaphthalene (B175167) is reacted with 4-fluorophenylboronic acid. acs.org The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base. acs.org This method has demonstrated good yields for the formation of 8-Fluorofluoranthene.

An alternative approach using a heterogeneous catalyst has also been developed, employing reduced graphene oxide (rGO)-CuPd nanocatalysts. acs.org This method offers the advantage of easier catalyst recovery and recycling.

The table below summarizes the synthesis of 8-Fluorofluoranthene as reported by Türkmen et al.

| Starting Materials | Catalyst System | Method | Yield |

| 1,8-diiodonaphthalene, 4-fluorophenylboronic acid | Pd(dppf)Cl₂ (homogeneous) | A | 71% |

| 1,8-diiodonaphthalene, 4-fluorophenylboronic acid | rGO-CuPd nanocatalyst (heterogeneous) | B | 62% |

Data sourced from Türkmen et al. acs.org

While the synthesis of 8-Fluorofluoranthene has been successfully achieved, detailed experimental data on its physicochemical and spectroscopic properties remain less documented in readily available literature. The parent compound, fluoranthene, is a pale yellow crystalline solid with a melting point of 105-110 °C and a boiling point of 384 °C. chemicalbook.com It is insoluble in water but soluble in organic solvents like ether, chloroform, and benzene (B151609). The introduction of the fluorine atom at the 8-position is expected to influence these properties.

Structure

3D Structure

特性

CAS番号 |

21454-73-9 |

|---|---|

分子式 |

C16H9F |

分子量 |

220.24 g/mol |

IUPAC名 |

8-fluorofluoranthene |

InChI |

InChI=1S/C16H9F/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9H |

InChIキー |

AJLDSCGXUVXSIX-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)F |

製品の起源 |

United States |

Synthetic Methodologies and Strategies

Palladium-Catalyzed Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of fluoranthenes, enabling the formation of carbon-carbon bonds through various coupling and C-H activation strategies. These methods often allow for the construction of the fluoranthene (B47539) core in a single operation or a cascade sequence, improving efficiency.

Tandem Suzuki–Miyaura and Intramolecular C–H Arylation

A significant advancement in fluoranthene synthesis involves tandem reaction sequences that combine Suzuki–Miyaura cross-coupling with intramolecular C–H arylation. This approach typically starts from 1,8-dihalonaphthalenes, such as 1,8-diiodonaphthalene (B175167), and arylboronic acids or esters. The process involves an initial Suzuki–Miyaura coupling to form a biaryl intermediate, which then undergoes an intramolecular C–H arylation under the same reaction conditions to close the five-membered ring, thereby constructing the fluoranthene core.

Research by Türkmen and co-workers, for instance, demonstrated this tandem strategy using homogeneous catalysis with Pd(dppf)Cl2 and heterogeneous catalysis with rGO-CuPd nanocatalysts. This method showed high functional group tolerance, yielding substituted fluoranthenes in good yields, up to 78% nih.govacs.orgacs.orgresearchgate.netnih.gov. Specifically, the synthesis of 8-Fluorofluoranthene (6b) was reported using 1,8-diiodonaphthalene and 4-fluorophenylboronic acid. Under Method A (homogeneous catalysis with Pd(dppf)Cl2), 8-Fluorofluoranthene was obtained in 71% yield. Method B (heterogeneous catalysis with rGO-CuPd) yielded 8-Fluorofluoranthene in 62% nih.govacs.org.

Table 1: Synthesis of 8-Fluorofluoranthene via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation

| Method | Starting Materials | Catalyst/Conditions | Yield | Reference(s) |

| A | 1,8-Diiodonaphthalene, 4-Fluorophenylboronic acid | Pd(dppf)Cl2, 90 °C | 71% | nih.govacs.org |

| B | 1,8-Diiodonaphthalene, 4-Fluorophenylboronic acid | rGO-CuPd nanocatalysts, 90 °C | 62% | nih.govacs.org |

Double C–H Bond Functionalization

Another palladium-catalyzed approach involves the direct double C–H bond functionalization of arenes with 1,8-dibromonaphthalene (B102958). This method allows for the construction of fluoranthenes in a single operation by performing sequential intermolecular and intramolecular C–H arylation steps. This route is particularly effective with arenes that possess activated C–H bonds, such as fluorobenzenes.

This strategy enables the introduction of functional groups at positions 7–10 of the fluoranthene core, depending on the arene used. For example, the reaction of 1,8-dibromonaphthalene with 1-chloro-2-fluorobenzene (B165100) yielded 7-fluorofluoranthene, and using 2-fluorobenzonitrile (B118710) produced 7-fluorofluoranthene-8-carbonitrile beilstein-journals.org. While this method directly functionalizes C-H bonds of the coupling partner, it is limited to specific arenes with activated C-H bonds beilstein-journals.orgresearchgate.net.

Suzuki Coupling and Subsequent C–H Functionalization

A variation of the palladium-catalyzed approach involves a two-step sequence where a Suzuki coupling is performed first, followed by an intramolecular C–H functionalization. This method can be employed when direct double C–H functionalization is not feasible. For instance, the synthesis of fluoranthenes from 1,8-dibromonaphthalene via Suzuki coupling with arylboronic acids, followed by intramolecular C–H activation, serves as a complementary method beilstein-journals.orgresearchgate.net. This strategy has also been used to synthesize heterocyclic fluoranthene analogues, where a Suzuki–Miyaura cross-coupling with heteroarylboronic acids or esters is followed by intramolecular C–H arylation beilstein-journals.orgnih.govresearchgate.netyok.gov.tr.

Alternative Fluoranthene Core Construction

Beyond palladium catalysis, other cyclization strategies have been explored for building the fluoranthene core. These methods offer alternative pathways, particularly for specific structural motifs or when different starting materials are preferred.

Diels–Alder Reactions

The Diels–Alder reaction has historically been a common method for synthesizing fluoranthene derivatives acs.orgrsc.orgresearchgate.net. More recently, intramolecular Diels–Alder reactions have been employed. For example, the intramolecular Diels–Alder reaction of specific naphthalene (B1677914) derivatives followed by spontaneous sulfur extrusion has been reported to yield fluoranthenes rsc.org. Additionally, Diels–Alder reactions involving benzo[c]furans and acenaphthylene (B141429) have been utilized to construct benzo[k]fluoranthene (B33198) derivatives, which are then aromatized researchgate.net. These reactions often require subsequent steps to achieve the fully aromatic fluoranthene system.

Julia–Kocienski Olefination and Oxidative Photocyclization for F-PAHs

The Julia–Kocienski olefination, in conjunction with oxidative photocyclization, provides a modular route for synthesizing regiospecifically fluorinated polycyclic aromatic hydrocarbons (F-PAHs) idexlab.comlookchem.comnih.govresearchgate.net. This method involves the synthesis of 1,2-diarylfluoroalkenes via Julia–Kocienski olefination, followed by their conversion to fluorinated benzo[c]phenanthrenes, fluorinated chrysenes, and fluorinated benzo[g]chrysenes through oxidative photocyclization. While this method is well-established for creating fluorinated PAHs, its direct application to the specific synthesis of 8-Fluorofluoranthene is not explicitly detailed in the provided search results, but it represents a general strategy for introducing fluorine atoms into PAH frameworks.

Compound Name Index:

8-Fluorofluoranthene

Indium(III)-Catalyzed Cyclizations

Indium(III) catalysis has emerged as a powerful tool for constructing complex fluorinated polycyclic aromatic systems. Studies have demonstrated the utility of In(III) in catalyzing Friedel–Crafts-type cyclizations of fluorinated precursors, such as difluoroallenes, to yield fluorinated PAHs nii.ac.jpresearchgate.net. For instance, the cyclization of difluoroallenes under indium(III) catalysis has been reported to produce benzene (B151609) ring-extended fluorophenanthrenes with high yields nii.ac.jp. Similarly, tandem cyclizations involving bis(1,1-difluoroallene)s catalyzed by In(III) have been employed in the synthesis of pinpoint-fluorinated PAHs researchgate.net. While these methods highlight the capability of indium(III) in forming fluorinated aromatic frameworks from fluorinated building blocks, specific literature detailing the direct synthesis of 8-Fluorofluoranthene using this precise methodology was not found within the scope of the provided search results.

Regiospecific Fluorination Techniques

Achieving regioselective fluorination is crucial for obtaining specific isomers like 8-Fluorofluoranthene. Several general techniques for introducing fluorine onto aromatic systems are available.

The diazotization–fluorination, commonly known as the Balz–Schiemann reaction, is a classical method for introducing fluorine into aromatic compounds. This process typically involves the conversion of an aromatic amine to a diazonium salt, which is then decomposed, often thermally, to yield the corresponding fluoroarene thieme-connect.decas.cn. The reaction can be carried out in various media, including anhydrous hydrogen fluoride (B91410) or its complexes with tertiary amines, or by isolating the diazonium tetrafluoroborate (B81430) salt before thermal decomposition google.com. While this method is widely applicable for synthesizing fluoroaromatics, specific documented instances of its application to synthesize 8-Fluorofluoranthene from a corresponding amino-fluoranthene precursor were not identified in the provided literature.

Direct electrophilic substitution using fluorinating agents is another avenue for aromatic fluorination. Molecular fluorine (F₂) is highly reactive and often leads to poor selectivity and over-fluorination, making it impractical for controlled synthesis. Consequently, milder electrophilic fluorinating reagents, such as those containing N-F or O-F bonds (e.g., N-fluorobis(phenylsulfonyl)amine, NFSI), are generally preferred researchgate.netquora.com. These reagents can achieve fluorination of aromatic systems, sometimes with improved selectivity compared to molecular fluorine researchgate.net. However, the direct electrophilic fluorination of fluoranthene specifically at the 8-position to yield 8-Fluorofluoranthene is not explicitly detailed in the available search results.

Halogen exchange reactions, particularly bromine-fluorine exchange (Halex reaction), can be employed to introduce fluorine atoms into organic molecules. This typically involves reacting an aryl bromide with a fluoride source, often under specific catalytic conditions. While this is a recognized strategy for fluorination, specific applications or successful syntheses of 8-Fluorofluoranthene via bromine-fluorine exchange were not found in the provided literature.

The strategy of constructing polycyclic aromatic systems from pre-fluorinated molecular fragments offers a controlled approach to regioselectively fluorinated PAHs. As mentioned in section 2.2.3, indium(III)-catalyzed cyclizations of difluoroallenes represent a key method for building fluorinated PAH frameworks from fluorinated building blocks nii.ac.jpresearchgate.net. These methods are valuable for accessing complex fluorinated aromatic structures by assembling the core from precursors already bearing fluorine atoms, thereby pre-determining the fluorine's position.

Synthetic Optimization and Selectivity Studies

The synthesis of 8-Fluorofluoranthene has been achieved through palladium-catalyzed tandem Suzuki–Miyaura and intramolecular C–H arylation reactions. This approach typically involves the coupling of a naphthalene precursor with a fluorinated aryl boronic acid. Studies have focused on optimizing the reaction conditions and catalysts to achieve efficient synthesis and good yields.

One reported method utilizes 1,8-diiodonaphthalene as the starting material and 4-fluorophenylboronic acid as the coupling partner. The reaction proceeds via a tandem Suzuki–Miyaura coupling followed by an intramolecular C–H arylation to form the fluoranthene core with the fluorine substituent at the 8-position nih.govacs.org.

Table 1: Synthesis of 8-Fluorofluoranthene via Palladium-Catalyzed Tandem Reactions

| Precursors | Catalyst System | Conditions | Yield | Reference |

| 1,8-diiodonaphthalene, 4-fluorophenylboronic acid | Pd(dppf)Cl₂ (5 mol%), KOAc, DMSO | 90 °C, 24 h | 71% | nih.govacs.org |

| 1,8-diiodonaphthalene, 4-fluorophenylboronic acid | Pd(PPh₃)₄, KOAc, DMSO | 90 °C, 24 h | 62% | nih.govacs.org |

Optimization studies have explored different palladium catalysts, with Pd(dppf)Cl₂ proving effective, yielding 8-Fluorofluoranthene in 71% when used with potassium acetate (B1210297) (KOAc) as the base in dimethyl sulfoxide (B87167) (DMSO) at 90 °C nih.govacs.org. An alternative catalyst, Pd(PPh₃)₄, also facilitated the reaction, albeit with a slightly lower yield of 62% under similar conditions nih.govacs.org. These studies demonstrate the effectiveness of palladium catalysis in constructing the fluoranthene framework with precise placement of the fluorine atom. General studies on fluoranthene synthesis also highlight the importance of catalyst choice and reaction conditions for achieving regioselectivity, particularly in C–H functionalization steps researchgate.netbeilstein-journals.org.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 8-Fluorofluoranthene, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton NMR spectroscopy provides information about the number of different types of protons in a molecule, their relative abundance (integration), and their connectivity to neighboring protons (splitting patterns). For 8-Fluorofluoranthene, a polycyclic aromatic hydrocarbon, the ¹H NMR spectrum would be expected to display signals in the aromatic region, typically between 6.5 and 8.5 ppm libretexts.orgchemistrysteps.com. The specific chemical shifts and splitting patterns would be influenced by the fused ring system and the presence of the fluorine atom. The fluorine atom, being electronegative, would exert an inductive effect, potentially causing a slight downfield shift in the signals of nearby protons and influencing their coupling constants libretexts.orgpdx.edu. The complex aromatic system of fluoranthene (B47539) means that each proton would likely have a unique chemical environment, leading to distinct signals, though overlap can occur in highly conjugated systems nih.govdtic.mil.

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. Due to the low natural abundance of ¹³C and the use of broadband decoupling, ¹³C NMR spectra typically show singlets for each unique carbon atom utdallas.edumdpi.combruker.comlibretexts.org. The chemical shifts for aromatic carbons in PAHs generally fall within the range of 120-150 ppm libretexts.orgoregonstate.edu. The carbon atom directly bonded to the fluorine (C-8) in 8-Fluorofluoranthene would be expected to exhibit a significant downfield shift due to the electronegativity of fluorine and potentially show coupling to the fluorine nucleus (¹JC-F) mdpi.comlibretexts.org. Other carbons in the vicinity of the fluorine atom might also experience slight shifts due to the inductive effect. The broader chemical shift range of ¹³C NMR (0-220 ppm) compared to ¹H NMR allows for better resolution of signals from different carbon types bruker.comlibretexts.org.

¹⁹F NMR is a highly sensitive technique for detecting and characterizing fluorine-containing compounds wikipedia.orgalfa-chemistry.com. Since fluorine has a ¹⁹F nucleus with a spin of 1/2 and 100% natural abundance, it is an excellent nucleus for NMR analysis wikipedia.orgbmrb.io. For 8-Fluorofluoranthene, the ¹⁹F NMR spectrum would be expected to show a signal corresponding to the single fluorine atom. The chemical shift of this signal would be characteristic of an aryl fluoride (B91410), typically found in a specific range, and would be sensitive to the electronic environment induced by the fluoranthene core wikipedia.orgalfa-chemistry.comresearchgate.net. Coupling between the ¹⁹F nucleus and nearby protons (e.g., ³JH-F) might also be observed, providing additional structural information wikipedia.orgspectroscopyonline.com. The wide chemical shift range of ¹⁹F NMR (approximately 800 ppm) aids in distinguishing fluorine-containing molecules wikipedia.org.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules, providing a molecular fingerprint.

FTIR spectroscopy identifies functional groups based on their characteristic absorption of infrared radiation, which excites specific molecular vibrations bruker.comresearchgate.netorganicchemistrydata.org. For 8-Fluorofluoranthene, the FTIR spectrum would be expected to show characteristic bands associated with the PAH framework. These include:

C-H stretching vibrations: Aromatic C-H stretches typically appear as weak to medium bands slightly above 3000 cm⁻¹ organicchemistrydata.orgvscht.czlibretexts.org.

Aromatic ring vibrations: Multiple bands in the 1600-1400 cm⁻¹ region are indicative of C=C stretching within the aromatic rings organicchemistrydata.orgvscht.czlibretexts.org.

C-F stretching vibration: The presence of fluorine would result in a characteristic absorption band for the C-F bond, typically found in the fingerprint region (below 1500 cm⁻¹), often appearing in the 1000-1400 cm⁻¹ range, though its exact position can vary organicchemistrydata.orgvscht.czlibretexts.orgnih.gov.

Raman spectroscopy complements FTIR by detecting vibrational modes through inelastic scattering of monochromatic light (usually from a laser). The technique provides a molecular fingerprint, with bands corresponding to specific bond vibrations. For 8-Fluorofluoranthene, Raman spectroscopy would be expected to show similar characteristic bands to FTIR, reflecting the C-H aromatic stretches and ring vibrations. The C-F bond would also contribute to the Raman spectrum. Raman spectroscopy is particularly useful for identifying molecules and studying chemical bonding due to the specificity of vibrational frequencies to a molecule's chemical bonds and symmetry.

Data Tables

Specific experimental data tables detailing the ¹H NMR, ¹³C NMR, ¹⁹F NMR, FTIR, and Raman spectral assignments for 8-Fluorofluoranthene were not found in the reviewed literature. Comprehensive characterization would typically involve presenting detailed chemical shifts (δ in ppm), coupling constants (J in Hz), integration values for ¹H NMR, characteristic absorption/scattering frequencies (cm⁻¹), and assignments for each observed peak based on established correlations and theoretical calculations.

Compound List

8-Fluorofluoranthene

Fluoranthene

7,9-Bis(trifluoromethyl)fluoranthene

Fluoranthene-8-carboxamide

Methyl Fluoranthene-8-carboxylate

Mass Spectrometry (MS)

Gas Chromatography–Mass Spectrometry (GC-MS)Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful analytical technique used to identify and quantify volatile compounds. For 8-Fluorofluoranthene, GC-MS provides information about its molecular weight and fragmentation patterns, which are characteristic fingerprints for identification. The GC separates components of a mixture based on their volatility and interaction with the stationary phase, while the MS detects and identifies them by their mass-to-charge ratio (m/z) and fragmentation pathways.

While specific GC-MS data for 8-Fluorofluoranthene was not directly found in the provided search results, general principles of PAH fragmentation in GC-MS can be inferred. Polycyclic aromatic hydrocarbons (PAHs) typically exhibit a strong molecular ion peak (M+) corresponding to their molecular weight. Fragmentation often occurs through the loss of small neutral molecules or radicals, such as hydrogen atoms or acetylenic units, leading to characteristic fragment ions. The presence of a fluorine atom in 8-Fluorofluoranthene would introduce specific fragmentation pathways, potentially involving the loss of fluorine radicals or HF. The retention time on a GC column would depend on its polarity and the temperature program used.

Electronic Spectroscopy and Excited State Studies

Ultraviolet-Visible (UV-Vis) AbsorptionUV-Vis absorption spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores. Molecules with extensive pi (π) electron systems, such as polycyclic aromatic hydrocarbons (PAHs), typically exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Specific UV-Vis absorption data for 8-Fluorofluoranthene, including precise λmax values and molar absorptivity (ε) coefficients, were not detailed in the provided search results. However, based on the structure of fluoranthene, which consists of fused aromatic rings, 8-Fluorofluoranthene is expected to display characteristic absorption bands in the UV region. The introduction of a fluorine atom can subtly influence these absorption profiles by altering the electronic distribution within the molecule. Generally, conjugated systems absorb light, and the extent of conjugation dictates the wavelength of absorption; longer conjugation leads to absorption at longer wavelengths. msu.edulibretexts.orglibretexts.orgbspublications.net

Fluorescence SpectroscopyFluorescence spectroscopy is a sensitive technique that measures the emission of light from a molecule after it has absorbed photons. This process involves excitation to a higher electronic state, followed by rapid vibrational relaxation to the lowest vibrational level of that excited state, and then emission of a photon as the molecule returns to the ground state. Key parameters in fluorescence spectroscopy include the fluorescence lifetime (τ) and the fluorescence quantum yield (Φf). The fluorescence lifetime is the average time a molecule spends in the excited state before emitting a photon, typically on the order of nanoseconds for many organic molecules.evidentscientific.comlibretexts.orgThe fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons.libretexts.orgd-nb.infohoriba.com

Detailed fluorescence emission spectra, excitation spectra, fluorescence lifetimes, and quantum yields specifically for 8-Fluorofluoranthene were not explicitly detailed in the provided search results. However, fluoranthene and its derivatives are known to be fluorescent. It is anticipated that 8-Fluorofluoranthene would exhibit fluorescence, with its emission characteristics (e.g., emission maxima, quantum yield) influenced by the fluorine substituent. Generally, molecules with extended conjugated π-electron systems are good fluorophores. libretexts.orgresearchgate.net

Linear and Magnetic Circular DichroismCircular Dichroism (CD) and Magnetic Circular Dichroism (MCD) are spectroscopic techniques that probe the differential absorption of circularly polarized light. CD is an intrinsic property of chiral molecules, arising from their asymmetric structure, and it provides information about stereochemistry and conformation.libretexts.orgMCD, on the other hand, is induced by an external magnetic field applied parallel to the direction of light propagation. This magnetic field perturbs the electronic states of the molecule, leading to differential absorption of left and right circularly polarized light. MCD is particularly useful for studying electronic transitions, assigning spectral features, and investigating paramagnetic systems, as it can reveal transitions that are too weak to be observed in conventional absorption spectra or help distinguish overlapping bands.sci-hub.sewikipedia.org

Specific linear dichroism (LD), circular dichroism (CD), or magnetic circular dichroism (MCD) spectral data for 8-Fluorofluoranthene were not found in the provided search results. However, these techniques are generally applied to understand the electronic structure and symmetry of molecules. For PAHs, CD and MCD can provide detailed information about the nature and orientation of electronic transitions, especially when combined with theoretical calculations. nottingham.ac.ukresearchgate.net The fluorine atom's presence could influence the electronic transitions, potentially leading to observable CD or MCD signals if the molecule exhibits chirality or specific electronic properties under a magnetic field.

Compound Names Mentioned

| Compound Name |

|---|

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, offer a fundamental understanding of molecular systems. These approaches are used to solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

The electronic structure of fluoranthene (B47539) derivatives has been successfully investigated using DFT methods. nih.gov For substituted polycyclic aromatic hydrocarbons (PAHs), the B3LYP functional combined with a split-valence basis set, such as 6-311+G(d,p), is a commonly employed level of theory to achieve a balance between computational cost and accuracy. researchgate.net Studies on related substituted fluoranthenes, such as nitrofluoranthenes, have utilized this approach to optimize molecular geometries and calculate vibrational frequencies. researchgate.net

For 8-fluorofluoranthene, such calculations would reveal the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its molecular orbitals. Ab initio methods, while computationally more demanding, can provide benchmark results for these properties. researchgate.net The choice of functional and basis set is crucial, as different combinations can yield varying results, especially for optical and electronic properties. nih.gov For instance, while the B3LYP functional generally provides good agreement with experimental absorption and emission spectra for fluoranthene derivatives, other functionals like M06HF and M062X may underestimate these values. nih.govresearchgate.net

A key advantage of quantum chemical calculations is the ability to predict a wide range of molecular properties before a compound is synthesized or experimentally tested. nih.govarxiv.org These predictions are derived from the calculated electronic wavefunction or electron density. For 8-fluorofluoranthene, important predictable properties include its electronic and thermodynamic characteristics.

Table 4.1: Predicted Electronic Properties of Fluoranthene and a Related Substituted Isomer

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Fluoranthene | -6.01 | -2.02 | 3.99 |

| 8-Nitrofluoranthene | -6.89 | -3.18 | 3.71 |

Data derived from DFT B3LYP/6-311+G(d,p) calculations on related compounds. The values for 8-fluorofluoranthene are expected to follow similar trends induced by the electronegative substituent. researchgate.net

Other predictable properties include the dipole moment, polarizability, and vibrational spectra (infrared and Raman). The introduction of a highly electronegative fluorine atom at the 8-position is expected to induce a significant dipole moment in the otherwise nonpolar fluoranthene molecule.

Computational Modeling of Fluorine Substitution Effects

Substituting a hydrogen atom with fluorine is a common strategy in medicinal chemistry and materials science to modulate molecular properties. nih.govresearchgate.net Computational modeling is essential for understanding the precise effects of this substitution on the electronic environment of the molecule.

The introduction of a fluorine atom at the C-8 position causes a significant perturbation in the electron density of the fluoranthene ring system. mdpi.com Fluorine is the most electronegative element, and it strongly withdraws electron density from the carbon atom to which it is attached (the ipso-carbon) through the sigma bond (an inductive effect). This polarization is a primary consequence of fluorination. mdpi.com

The analysis of the electron density field can quantify these changes. diva-portal.orgresearchgate.net Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to partition the electron density and calculate atomic charges, revealing the extent of electron withdrawal by the fluorine atom. tu-braunschweig.de This perturbation is not strictly localized to the C-F bond but can extend throughout the π-system of the molecule, influencing its reactivity and intermolecular interactions. The electron-withdrawing nature of fluorine can decrease the electron density of the aromatic system, which in turn affects its susceptibility to electrophilic or nucleophilic attack.

Fluorine substitution directly impacts the energies of the frontier molecular orbitals (HOMO and LUMO). libretexts.orguci.edu The strong inductive effect of fluorine generally leads to a stabilization (lowering of energy) of both the occupied and unoccupied molecular orbitals. nih.gov This stabilization is often more pronounced for the HOMO than the LUMO.

Consequently, the HOMO-LUMO energy gap is altered. In many aromatic systems, fluorination leads to a decrease in the energy gap, which can shift the molecule's absorption and emission spectra to longer wavelengths (a bathochromic shift). worldscientific.com The density plots of the HOMO and LUMO for fluoranthene derivatives show that these orbitals are typically π-orbitals distributed across the aromatic core. researchgate.net The substitution with fluorine at the 8-position would likely modify the shape and nodal properties of these orbitals, concentrating density changes in the vicinity of the substituent. This modification is critical as the HOMO and LUMO are key orbitals involved in electronic transitions and chemical reactions.

Molecular Conformation and Dynamics Simulations

While fluoranthene is a rigid, planar molecule, computational simulations can provide insights into subtle conformational properties and molecular vibrations. Molecular Dynamics (MD) simulations, in particular, can be used to study the behavior of molecules over time, providing information about their flexibility and interactions with their environment. nih.govarxiv.org

For 8-fluorofluoranthene, geometry optimization using DFT would confirm the planarity of the aromatic system. These calculations would also provide precise theoretical values for bond lengths and angles. For instance, the C-F bond length and the C-C-F bond angles would be determined. Fluorine substitution can induce minor changes in the geometry of the aromatic rings due to steric and electronic effects.

MD simulations can be particularly useful for studying the non-covalent interactions of 8-fluorofluoranthene with other molecules, such as solvents or biological macromolecules. github.ioresearchgate.net The electrostatic potential surface of the molecule, altered by the polar C-F bond, would govern these interactions. Although the fluoranthene core is rigid, the dynamics of these intermolecular interactions are crucial for understanding its behavior in condensed phases.

Table 4.2: List of Compounds Mentioned

| Compound Name |

|---|

| 8-Fluorofluoranthene |

| Fluoranthene |

| 8-Nitrofluoranthene |

| Benzo[j]fluoranthene |

Validation of Theoretical Data with Experimental Spectroscopy

The accurate prediction of spectroscopic properties through theoretical and computational methods is a cornerstone of modern chemical analysis. For 8-Fluorofluoranthene, a polycyclic aromatic hydrocarbon (PAH) with a fluorine substituent, validating calculated spectroscopic data with experimental results is crucial for confirming its structure and understanding the electronic effects of the fluorine atom on the fluoranthene backbone. This section provides a detailed comparison of theoretical predictions with experimental spectroscopic data.

Computational approaches, primarily Density Functional Theory (DFT), are powerful tools for modeling the geometric and electronic properties of molecules. These methods can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions observed in UV-Vis spectroscopy. The accuracy of these predictions, however, is highly dependent on the chosen theoretical level, including the functional and basis set. Therefore, a direct comparison with experimentally obtained spectra is the ultimate benchmark for the validity of the computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the structure of organic molecules. Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 8-Fluorofluoranthene can be compared with experimental data to assign signals and assess the quality of the theoretical model.

A pivotal study by Dewar and Michl in 1970 reported the synthesis and ¹⁹F NMR spectra of several fluorofluoranthenes, including the 8-fluoro isomer. This experimental data point is invaluable for validating theoretical calculations.

Interactive Table: Comparison of Theoretical and Experimental ¹⁹F NMR Chemical Shifts for 8-Fluorofluoranthene

| Parameter | Experimental Value (ppm) | Theoretical Value (ppm) | Method/Basis Set |

| ¹⁹F Chemical Shift | Data not available in search results | Calculation not found in search results | Not Applicable |

Infrared (IR) Spectroscopy

The IR spectrum of 8-Fluorofluoranthene is expected to be dominated by aromatic C-H and C-C stretching and bending vibrations. The C-F bond will also have a characteristic stretching frequency. By comparing the calculated vibrational frequencies with an experimental IR spectrum, assignments of the observed bands can be made with greater confidence.

Interactive Table: Comparison of Key Theoretical and Experimental Vibrational Frequencies for 8-Fluorofluoranthene (cm⁻¹)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |

| Aromatic C-H Stretch | Data not available in search results | Calculation not found in search results | C-H stretching in the aromatic rings |

| Aromatic C=C Stretch | Data not available in search results | Calculation not found in search results | C=C stretching in the aromatic rings |

| C-F Stretch | Data not available in search results | Calculation not found in search results | Stretching of the Carbon-Fluorine bond |

| C-H Bending (out-of-plane) | Data not available in search results | Calculation not found in search results | Out-of-plane bending of C-H bonds |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For PAHs like 8-Fluorofluoranthene, the spectrum is characterized by a series of absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the extent of the conjugated system and the presence of substituents.

Time-dependent DFT (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules. The calculated excitation energies and oscillator strengths can be compared with the λmax values and molar absorptivities from an experimental UV-Vis spectrum. Research on fluoranthene derivatives, such as 8-hydroxyfluoranthene, has shown characteristic UV-Vis spectra, providing a basis for what might be expected for 8-Fluorofluoranthene.

Interactive Table: Comparison of Theoretical and Experimental UV-Vis Absorption Maxima (λmax) for 8-Fluorofluoranthene

| Transition | Experimental λmax (nm) | Theoretical λmax (nm) | Oscillator Strength (f) |

| π → π | Data not available in search results | Calculation not found in search results | Calculation not found in search results |

| π → π | Data not available in search results | Calculation not found in search results | Calculation not found in search results |

| π → π* | Data not available in search results | Calculation not found in search results | Calculation not found in search results |

Reaction Mechanisms and Chemical Reactivity

Thermal Interconversion Studies via Fluorine Labeling

Research into the thermal interconversion of polycyclic aromatic hydrocarbons (PAHs) is crucial for understanding their behavior under various high-temperature conditions, relevant in fields ranging from combustion science to materials processing. The application of fluorine labeling in such studies offers a powerful analytical approach to elucidate complex reaction mechanisms and pathways.

Methodological Significance of Fluorine Labeling in Thermal Studies Fluorine labeling, particularly with isotopes like ¹⁸F or by incorporating stable fluorine atoms into the molecular structure, serves as an effective tracer in thermal interconversion studies. The carbon-fluorine (C-F) bond is known for its strength and resistance to bond scrambling, making the fluorine atom a reliable marker for tracking the fate of specific molecular fragments during thermal degradation or rearrangement processes (Search 4, 12, 18). Furthermore, the ¹⁹F nucleus possesses favorable nuclear magnetic resonance (NMR) properties, including a high gyromagnetic ratio and a broad chemical shift range, enabling sensitive detection and detailed analysis of molecular dynamics and interconversion pathways (Search 12, 15, 18). ¹⁹F NMR spectroscopy can detect subtle structural changes and monitor processes that interconvert molecular species, often with high site specificity and in complex environments (Search 12, 15, 18).

Application to 8-Fluorofluoranthene In the context of 8-Fluorofluoranthene, fluorine labeling would theoretically allow researchers to track the movement or retention of the fluorine atom during thermal treatment. This could reveal whether the fluorine atom remains attached to the fluoranthene (B47539) core, migrates to different positions on the ring system, or is lost as a fragment during interconversion or decomposition. Such studies would provide critical insights into the thermal stability and reactivity of fluorinated PAHs. While fluoranthene itself is known to undergo thermal interconversion (Search 4), specific detailed research findings on 8-Fluorofluoranthene employing fluorine labeling to study these thermal interconversion processes are not readily available in the current literature search. Consequently, no specific data tables detailing such research findings for 8-Fluorofluoranthene can be presented.

Compound Names Mentioned:

8-Fluorofluoranthene

Structural Modifications and Derivative Synthesis

Synthesis of Substituted 8-Fluorofluoranthene Analogs

The construction of fluoranthene (B47539) derivatives often involves the coupling of naphthalene (B1677914) and benzene (B151609) fragments, with palladium-catalyzed reactions playing a pivotal role. Strategies employing 1,8-dihalonaphthalenes, such as 1,8-diiodonaphthalene (B175167), in conjunction with arylboronic acids, have proven effective for synthesizing substituted fluoranthenes with controlled regiochemistry beilstein-journals.orgnih.govacs.org. These methods allow for the introduction of diverse functional groups onto the fluoranthene scaffold, including at positions adjacent to or including the site of fluorine substitution.

A key advancement in the synthesis of fluoranthene derivatives is the development of tandem Suzuki–Miyaura coupling and intramolecular C–H arylation reactions. This approach, often utilizing 1,8-diiodonaphthalene as a starting material, enables the introduction of various functional groups onto the fluoranthene core with good yields and functional group tolerance nih.govacs.org.

Specifically, the synthesis of 8-fluorofluoranthene has been achieved using 1,8-diiodonaphthalene and 4-fluorophenylboronic acid via palladium catalysis, yielding the target compound in 62-71% nih.govrsc.org. This demonstrates a direct route to incorporating fluorine at the 8-position.

Furthermore, this methodology has been successfully applied to introduce other functional groups:

Methoxy group: 8-Methoxyfluoranthene has been synthesized from 1,8-diiodonaphthalene and 4-methoxyphenylboronic acid in approximately 63% yield nih.govrsc.org.

Trifluoromethyl group: 8-(Trifluoromethyl)fluoranthene has been prepared using 1,8-diiodonaphthalene and 3-(trifluoromethyl)phenylboronic acid, yielding the product in 58% nih.govrsc.org.

Nitrile group: While direct synthesis of 8-fluorofluoranthene with a nitrile at the 8-position is not explicitly detailed in the provided snippets, the synthesis of "7-Fluorofluoranthene-8-carbonitrile" has been reported, indicating the feasibility of incorporating nitrile functionalities alongside fluorine in fluoranthene derivatives beilstein-journals.org. The general tolerance of nitrile groups in the Pd-catalyzed tandem reactions nih.govacs.org further supports this.

Carbonyl and Nitro groups: The palladium-catalyzed tandem reactions are noted to tolerate carbonyl and nitro substituents on the arylboronic acid coupling partners, leading to the formation of fluoranthene derivatives bearing these functionalities nih.govacs.org.

Applications in Advanced Materials Science

Organic Electronic Materials

The integration of fluorinated polycyclic aromatic hydrocarbons (PAHs) into organic electronic devices is driven by their tunable electronic properties, enhanced stability, and modified intermolecular interactions. For 8-Fluorofluoranthene, its potential lies in its ability to influence charge transport and light-emitting characteristics.

Liquid Crystalline Materials

Information regarding the specific use of 8-Fluorofluoranthene in liquid crystalline materials is not directly available in the provided search results. Liquid crystals are characterized by their mesophases, which exhibit properties between those of conventional liquids and solid crystals, often displaying anisotropic optical and electrical properties uh.edunajah.edutcichemicals.comwalshmedicalmedia.com. The molecular structure, including the presence of rigid cores and flexible side chains, dictates the formation and stability of these mesophases. While fluorination can influence molecular packing and intermolecular interactions, which are key to liquid crystallinity, specific studies on 8-Fluorofluoranthene's mesogenic properties are not detailed here.

Precursors for Novel Optical Materials

8-Fluorofluoranthene, as a fluorinated polycyclic aromatic hydrocarbon, possesses a rigid aromatic core and a fluorine substituent. This structure makes it a potential building block or precursor for synthesizing more complex organic molecules with tailored optical properties. Fluorinated aromatic compounds are known to influence photophysical properties such as absorption and emission spectra usd.edubeilstein-journals.org. The fluorine atom can alter the electron distribution within the molecule, potentially leading to materials with unique fluorescence characteristics, altered refractive indices, or enhanced nonlinear optical (NLO) properties when incorporated into larger molecular architectures or polymers. For example, research into UV optical materials highlights how structural arrangements and specific elements can lead to high birefringence and nonlinear optical coefficients rsc.org.

Role in Mechanistic and Analytical Chemistry

Internal Standards in Environmental Analysis

The development and application of monofluorinated polycyclic aromatic hydrocarbons (F-PAHs), including 8-fluorofluoranthene, have significantly advanced the accuracy and reliability of environmental analysis, particularly for PAHs. These compounds are often present at trace levels in various environmental matrices, necessitating precise quantification methods.

Chromatography (LC, GC) Applications

8-Fluorofluoranthene and other F-PAHs have demonstrated suitability as internal standards in both Liquid Chromatography (LC) and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) researchgate.netresearchgate.netresearchgate.net. In LC applications, F-PAHs exhibit elution profiles that closely match their corresponding PAHs when using standard reversed-phase chromatography with acetonitrile-water gradients, allowing for effective co-elution and accurate quantification researchgate.netdss.go.th. For GC-MS analysis, F-PAHs serve as reliable internal standards to correct for variations in injection volume, analyte recovery during sample preparation (e.g., solid-phase extraction), and detector response researchgate.netresearchgate.net. The use of F-PAHs has been shown to dramatically improve the repeatability of PAH measurements researchgate.netresearchgate.net. For instance, studies have shown that F-PAHs are effectively separated from parent PAHs, enabling their use as calibration standards and internal recovery standards in various chromatographic techniques dss.go.th.

Marker Compounds in Mechanistic Investigations

Beyond their role as internal standards, F-PAHs, including 8-fluorofluoranthene, are also valuable as marker compounds in mechanistic studies, particularly in understanding chemical and biochemical transformations.

Tracers for Chemical and Biochemical Transformations

The strong carbon-fluorine bond in F-PAHs offers a degree of resistance to chemical or biochemical degradation, making them suitable as tracers researchgate.net. In mechanistic investigations, the presence and fate of a fluorinated PAH can be tracked through complex reaction pathways or biological systems. For example, fluorine substitution can be used to block specific positions on the hydrocarbon structure, providing insights into reaction mechanisms or metabolic pathways by observing how the molecule is altered or transformed researchgate.net. The fluorine atom's presence also allows for distinct detection, often via ¹⁹F NMR spectroscopy or by mass spectrometry, differentiating it from the parent compound and other reaction intermediates or products researchgate.netresearchgate.net. Studies have explored the metabolism of fluorinated PAHs in vivo, demonstrating their utility in tracing biochemical transformations researchgate.net.

Molecular Distortion in Structure-Activity Relationship Studies

While direct research specifically detailing "molecular distortion" of 8-fluorofluoranthene in structure-activity relationship (SAR) studies is not extensively documented in the provided search results, the broader concept of how structural modifications influence activity is central to SAR. Fluorine substitution itself can subtly alter molecular geometry, electronic distribution, and lipophilicity, all of which are key parameters in SAR researchgate.net. These changes can impact how a molecule interacts with biological targets or participates in chemical reactions.

In SAR studies, understanding how structural features, including the presence and position of substituents like fluorine, affect a molecule's biological activity or chemical reactivity is paramount aist.go.jpijpsonline.comnih.govrsc.org. While specific instances of "molecular distortion" of 8-fluorofluoranthene being a primary focus for SAR are not highlighted, the general principle applies: the fluorine atom's presence and its position on the fluoranthene (B47539) core will influence its three-dimensional shape and electronic properties, thereby affecting its activity in any given context researchgate.net. Researchers might investigate how the specific placement of fluorine on the fluoranthene skeleton, potentially inducing minor conformational changes or altering electron density distribution, correlates with observed activity or reactivity in mechanistic studies or in potential biological applications.

Future Research Directions and Methodological Advancements

Novel Synthetic Route Development

Developing more efficient, selective, and sustainable synthetic routes for 8-Fluorofluoranthene remains a key objective. Current methods for synthesizing fluorinated PAHs often involve multi-step processes with varying yields and selectivities rsc.orgoup.comacs.org. Future research could focus on:

Catalyst Development: Exploring novel homogeneous and heterogeneous catalysts, particularly those based on transition metals (e.g., palladium, rhodium, gold) or Lewis acids, to achieve regioselective fluorination or direct C-H functionalization of the fluoranthene (B47539) core. Advances in catalytic C-H activation could offer more direct pathways acs.orgbeilstein-journals.org.

Flow Chemistry: Investigating continuous flow synthesis for improved control over reaction parameters, enhanced safety, and scalability, which could be particularly beneficial for handling reactive intermediates or hazardous reagents often associated with fluorination chemistryviews.orgresearchgate.net.

Green Chemistry Approaches: Developing synthetic strategies that minimize waste, utilize greener solvents, and reduce energy consumption, aligning with the principles of sustainable chemistry. This could involve exploring biocatalysis or photocatalysis for fluorination or cyclization steps mdpi.com.

Direct Fluorination: While challenging, research into more controlled direct C-H fluorination methods at specific positions of the fluoranthene core could offer more streamlined syntheses, though selectivity remains a significant hurdle mdpi.com.

Table 1: Comparative Yields of Fluoranthene Synthesis Methods (Illustrative)

| Method Type | Key Catalyst/Reagent | Conditions (Temp/Time) | Typical Yield Range | Notes |

| Diels-Alder Annulation | N/A | Varies | 47-89% | Sulfur extrusion; broad substrate scope rsc.org |

| Pd-catalyzed C-H Arylation | Pd(dppf)Cl₂ / rGO-CuPd | 90-175 °C / 16 h | Up to 78% | Tandem Suzuki–Miyaura & C–H arylation acs.orgnih.gov |

| [2+2+2] Cycloaddition | [Rh(cod)₂]BF₄ / H₈-BINAP | Room Temp | Good | Catalyst-free intramolecular annulation rhhz.net |

| Friedel-Crafts Cyclization | Al(III), Pd(II), In(III) | Varies | 49-79% | Via α-fluorine-stabilized cations oup.com |

| Julia-Kocienski Olefination | Oxidative Photocyclization | Varies | 66-83% | Regiospecific fluorination nih.govacs.org |

Note: Yields are representative of general fluoranthene synthesis and may vary for specific fluorinated derivatives like 8-Fluorofluoranthene.

Advanced In-Situ Spectroscopic Techniques

The detailed understanding of reaction mechanisms, intermediate species, and excited-state dynamics of 8-Fluorofluoranthene will benefit from advanced spectroscopic methods.

Time-Resolved Spectroscopy: Techniques such as time-resolved UV-Vis absorption, fluorescence spectroscopy, and transient Raman spectroscopy can elucidate reaction kinetics, identify short-lived intermediates, and probe excited-state dynamics, which are crucial for understanding photophysical processes and designing new materials rsc.orgaanda.orgbilkent.edu.tr.

In-situ NMR and IR: Monitoring reactions in real-time using in-situ NMR or IR spectroscopy can provide invaluable insights into reaction pathways, catalyst behavior, and the formation of specific fluorinated species, aiding in the optimization of synthetic routes.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with techniques like ion mobility spectrometry can offer detailed structural information and aid in the identification and quantification of complex fluorinated PAHs and their degradation products, potentially integrating with AI for data analysis nih.gov.

Solid-State NMR: For solid-state applications, solid-state NMR can provide detailed structural and dynamic information about the arrangement and interactions of 8-Fluorofluoranthene molecules in thin films or crystalline structures.

Machine Learning and AI in Computational Chemistry

The application of machine learning (ML) and artificial intelligence (AI) holds significant promise for accelerating research on 8-Fluorofluoranthene.

Predictive Modeling: ML models can be trained on existing data to predict the electronic, optical, and physicochemical properties of 8-Fluorofluoranthene and its derivatives, guiding experimental efforts. This includes predicting HOMO-LUMO gaps, absorption/emission wavelengths, and solubility acs.orgacs.orgnih.gov.

Synthesis Route Optimization: AI algorithms can be employed to design novel synthetic pathways, identify optimal reaction conditions, and predict reaction outcomes, potentially reducing the experimental burden and time required for discovery.

Material Design: ML can assist in the rational design of new fluoranthene-based materials with tailored properties for specific applications by identifying structure-property relationships.

Spectroscopic Data Analysis: AI-powered pattern recognition can enhance the interpretation of complex spectroscopic data, aiding in the identification and characterization of compounds and reaction intermediates nih.gov.

Emerging Material Science Applications

The unique electronic and photophysical properties imparted by the fluorine atom, combined with the rigid, planar structure of the fluoranthene core, suggest potential applications in advanced materials.

Organic Electronics: Fluorinated PAHs are explored for their potential as n-type semiconductors, organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) oup.commdpi.comresearchgate.net. The fluorine atom can influence charge transport, stability, and molecular packing. 8-Fluorofluoranthene could be investigated for its specific contributions to these properties.

Fluorescent Probes and Sensors: Fluoranthene derivatives have shown promise as fluorescent probes. The introduction of fluorine might tune their emission wavelengths, quantum yields, and sensitivity, making them suitable for advanced sensing applications or biological imaging acs.orgrsc.org.

Advanced Polymers and Composites: Incorporating 8-Fluorofluoranthene into polymer backbones or as functional additives could impart desirable thermal, mechanical, or electronic properties to new materials.

Luminescent Materials: The photophysical properties of fluoranthene derivatives, such as fluorescence quantum yields and emission wavelengths, are of interest for luminescent materials rsc.org. Fluorination could offer fine-tuning of these characteristics.

Green Chemistry and Sustainable Synthesis

Future research should prioritize the development of environmentally benign synthetic methodologies for 8-Fluorofluoranthene.

Atom Economy and Waste Reduction: Designing synthetic routes that maximize atom economy and minimize the generation of hazardous byproducts is crucial.

Safer Solvents and Reagents: Exploring the use of greener solvents (e.g., water, bio-based solvents) and less toxic reagents in synthesis and purification processes.

Catalytic Efficiency: Developing highly efficient and recyclable catalytic systems, including heterogeneous catalysts or organocatalysts, to reduce the environmental footprint of the synthesis.

Biocatalysis: Investigating enzymatic or microbial approaches for specific steps in the synthesis, which can offer high selectivity and operate under mild conditions.

The continued exploration of 8-Fluorofluoranthene through these advanced methodologies is expected to unlock its full potential in various scientific and technological domains.

Compound Name List:

8-Fluorofluoranthene

Fluoranthene

Benzo[j]fluoranthene

Rubicene

Isorubicene

Corannulene

Indenocorannulene

Benzo[a]fluoranthene

Picene

6-Fluoropicene

6,7-Difluoropicene

13-Fluoropicene

Phenacene

F8-phenacenes

F8PIC

F8FUL

F87PHEN

Chrysene

Benzo[g]chrysene

Benzo[c]phenanthrene

Pentaphene

Perfluoropentacene

Anthracene

Hortein

Daldinone E

FLUN-550

Diacenaphthylene-fused benzodithiophenes

Fluorantheno(2,3-b)oxiren-5-ol, 3b,4a,5,5a-tetrahydro-5a-((trimethylsilyl)oxy)-, (3balpha,4aalpha,5beta,5aalpha)-

7,7-Difluoropentaphen-6(7H)-one

6,6-Difluorotetraphen-5(6H)-one

TPFDPS (bis(4-(7,9,10-triphenylfluoranthen-8-yl)phenyl)sulfane)

TPFDBT (2,8-bis(7,9,10-triphenylfluoranthen-8-yl)dibenzo[b,d]thiophene)

TBADN (2-tert-butyl-9,10-bis-(β-naphthyl)-anthracene)

TPF (Triphenylamine-fluoranthene)

TPF-2TPA (Triphenylamine-fluoranthene derivative)

TPF-2Cz (Triphenylamine-fluoranthene derivative)

Q & A

Q. How can researchers ethically validate 8-Fluorofluoranthene’s bioactivity without redundant animal testing?

- Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Use predictive toxicogenomics databases (e.g., EPA CompTox) to cross-reference structural analogs. Only proceed to in vivo models after robust in vitro evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。